

Technical Profile: 6-Formylpicolinic Acid Hydrochloride

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Compound of Interest

Compound Name: *6-Formylpyridine-2-carboxylic acid hydrochloride*

CAS No.: 2059941-86-3

Cat. No.: B1384676

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Core Identity & Structural Elucidation

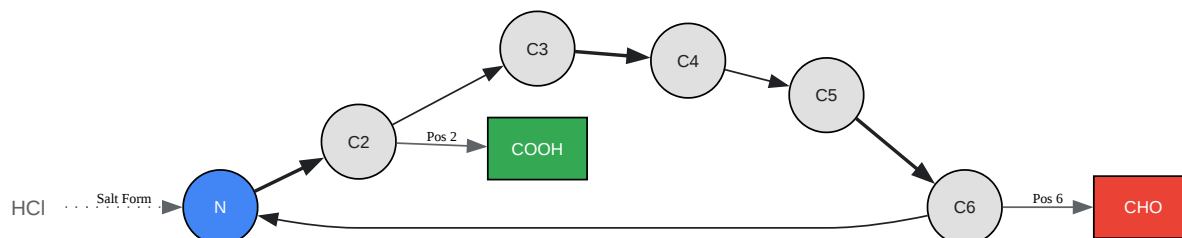
Molecular Identity

6-Formylpicolinic acid hydrochloride is a bifunctional pyridine derivative featuring two chemically distinct reactive centers: a carboxylic acid at position C2 and an aldehyde (formyl) group at position C6. This orthogonality makes it a premier scaffold for constructing asymmetric ligands (e.g., terpyridines, pincer ligands) and peptidomimetics.

Property	Detail
IUPAC Name	6-Formylpyridine-2-carboxylic acid hydrochloride
Common Name	6-Formylpicolinic acid HCl
CAS Number	2059941-86-3 (HCl Salt); 499214-11-8 (Free Acid)
Molecular Formula	C H NO · HCl
Molecular Weight	187.58 g/mol (Salt); 151.12 g/mol (Free Acid)
Appearance	Off-white to pale yellow crystalline powder
Solubility	Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.)	~0.99 (Pyridine N), ~3.5 (COOH)

Structural Architecture

The molecule exists as a hydrochloride salt, where the pyridine nitrogen is protonated. This protonation significantly enhances the electrophilicity of the aldehyde carbon and the stability of the solid form by preventing self-condensation (Schiff base formation between the pyridine nitrogen of one molecule and the aldehyde of another).



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Caption: Connectivity of 6-Formylpicolinic acid HCl. Note the 2,6-substitution pattern on the pyridine ring.

Synthetic Pathways

Accessing 6-Formylpicolinic acid requires navigating the redox sensitivity of the aldehyde. Direct oxidation of 2,6-lutidine often leads to over-oxidation (dipicolinic acid). The most reliable route involves a Reduction-Oxidation sequence starting from dimethyl pyridine-2,6-dicarboxylate.

Protocol: The "Mono-Reduction" Strategy

This method ensures high selectivity for the mono-aldehyde.

Step 1: Partial Reduction

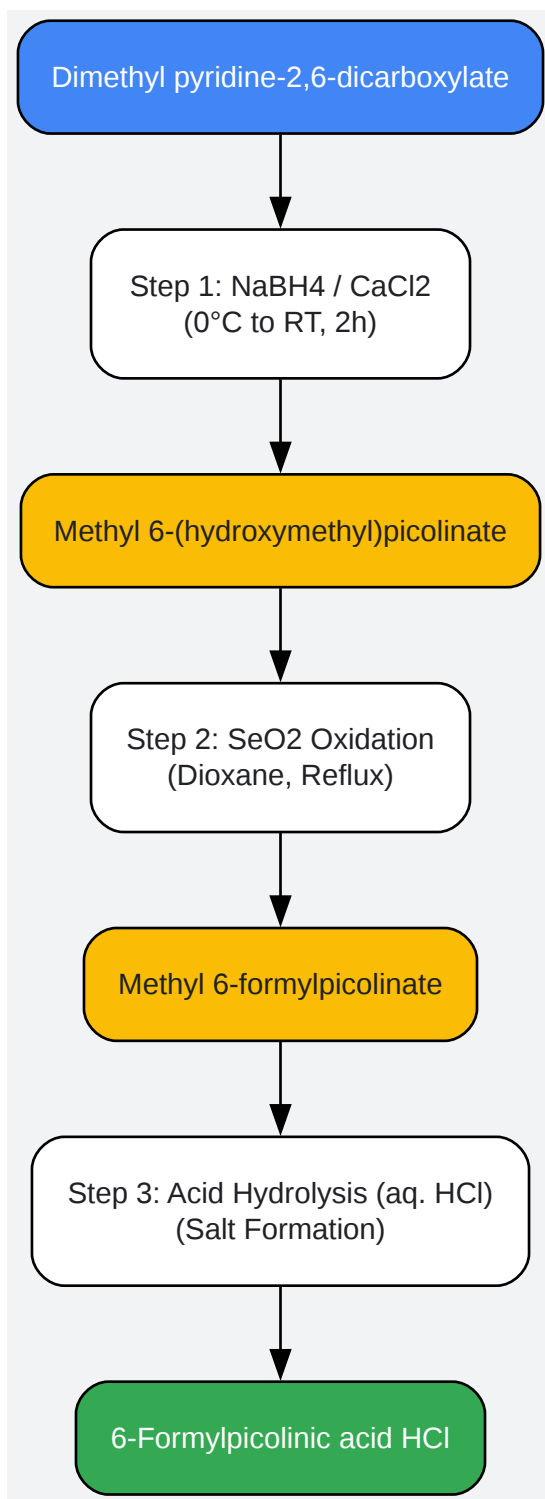
- Reagents: Dimethyl pyridine-2,6-dicarboxylate, NaBH₄, CaCl₂, Ethanol/THF.
- Mechanism: Sodium borohydride, activated by calcium chloride, selectively reduces one ester group to the alcohol.
- Product: Methyl 6-(hydroxymethyl)picolinate.

Step 2: Selective Oxidation

- Reagents: SeO
(Selenium dioxide) or MnO
(activated).
- Conditions: Reflux in dioxane (SeO
) or stirring in DCM (MnO
).
- Outcome: Conversion of the hydroxymethyl group to the formyl group without affecting the remaining ester.

Step 3: Hydrolysis & Acidification

- Reagents: 2N HCl, Acetone/Water.
- Procedure: Acid hydrolysis of the ester moiety followed by concentration in the presence of excess HCl yields the hydrochloride salt.



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Caption: Synthetic workflow from dipicolinate ester to the target HCl salt via mono-reduction.

Characterization & Quality Control

Validation of the structure relies heavily on NMR to confirm the integrity of the aldehyde (which can hydrate to a gem-diol) and the salt formation.

Spectral Fingerprint (^1H NMR in DMSO-d

Chemical Shift ()	Multiplicity	Integration	Assignment	Notes
10.05	Singlet (s)	1H	-CHO	Diagnostic peak; loss indicates oxidation.
8.45 - 8.55	Multiplet (m)	2H	Pyridine H3/H5	Deshielded by electron-withdrawing groups.
8.20	Triplet (t)	1H	Pyridine H4	Coupling constant J 7.8 Hz.
~13.5	Broad (br)	1H	-COOH	Often broad or invisible due to exchange.

Critical QC Check:

- Aldehyde Purity: Check for a small peak ~6.5 ppm (gem-diol form, hydrate) or ~13.0 ppm (over-oxidation to dipicolinic acid).
- Salt Stoichiometry: Elemental analysis (Cl content) is required to confirm the mono-hydrochloride form (Theoretical Cl: ~18.9%).

Functional Utility in Drug Discovery

6-Formylpicolinic acid HCl is a "linchpin" molecule in medicinal chemistry, primarily used for:

- Schiff Base Ligands: Reaction with primary amines yields tridentate (N,N,O) ligands. These are crucial for synthesizing metallo-drugs (e.g., Ru, Pt complexes) that target DNA or specific enzymes.
- Macrocyclization: Used in the synthesis of tetra-azamacrocycles (e.g., cyclen derivatives) for radiopharmaceutical chelators.
- Bio-orthogonal Labeling: The aldehyde group reacts specifically with hydrazines or hydroxylamines to form stable conjugates, useful for tagging biomolecules.

Handling & Stability Protocol:

- Storage: -20°C under Argon/Nitrogen. The aldehyde is prone to aerobic oxidation to the carboxylic acid.
- Hygroscopicity: The HCl salt is hygroscopic. Weigh quickly or in a glovebox.
- Reactivity: Avoid strong bases during storage; free-basing the pyridine can accelerate self-condensation.

References

- PubChem Compound Summary. "6-Formylpicolinic acid." National Library of Medicine.[1] [Link](#)
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- ResearchGate. "Synthesis and structural characterisation of amides from picolinic acid."[3] Scientific Reports. [Link](#)
- Sigma-Aldrich. "6-Formylpicolinic acid Product Specification." Merck KGaA. [Link](#)

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Sources

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- [2. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm \[bldpharm.com\]](#)
- [3. scribd.com \[scribd.com\]](#)
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